molecular formula C14H11ClO5S B2726934 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate CAS No. 431939-69-4

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate

Cat. No.: B2726934
CAS No.: 431939-69-4
M. Wt: 326.75
InChI Key: YIEALOVBGQGGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C14H11ClO5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of this compound is C14H11ClO5S . The molecular weight is 326.75 . For more detailed structural analysis, you may need to refer to specialized resources or databases.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. The compound has a molecular weight of 326.75 and a linear formula of C14H11ClO5S .

Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

A study investigated the solid-state structures of compounds including 2-formylphenyl 4-chlorobenzenesulfonate. The research focused on noncovalent interactions like hydrogen-bonding, halogen-bonding, and π-π interactions in supramolecular assemblies. These interactions are crucial for understanding the stability and design of molecular architectures (Andleeb et al., 2018).

Intramolecular Nucleophilic Catalysis

Methanolysis of formylbenzenesulfonates, including 2-formylbenzenesulfonate, demonstrated the catalytic role of neighboring aldehyde carbonyl groups in intramolecular nucleophilic catalysis. This finding is significant for reactions involving nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev & Bhatt, 1997).

Tubulin Polymerization Inhibition

A study on methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of 2-formyl-6-methoxyphenyl, identified compounds with significant cytostatic activity, disrupting microtubule assembly. This research is important for developing cytostatics targeting tubulin polymerization (Gastpar, Goldbrunner, Marko & von Angerer, 1998).

Isostructural Nature in Pyrimidine Derivatives

Investigation into 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine showed it to be isostructural with other pyrimidine derivatives. Understanding these structural relationships is key for designing molecules with specific properties (Trilleras, Quiroga, Cobo & Glidewell, 2009).

Antimicrobial Evaluation of Thiadiazole Derivatives

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. This research contributes to the development of novel antimicrobial agents (Noolvi, Patel, Kamboj & Cameotra, 2016).

Solid-State Emission Enhancement

Postfunctionalization studies on poly(3-hexylthiophene) with various groups, including formyl, revealed the effects on optical and photophysical properties in solid-state. This research is vital for the development of materials with enhanced emission properties (Li, Vamvounis & Holdcroft, 2002).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Therefore, researchers should handle it with care and take necessary safety precautions.

Future Directions

The future directions of 2-Formyl-6-methoxyphenyl 4-chlorobenzenesulfonate are not clear from the available sources. Its use seems to be limited to early discovery research , but further advancements in the field could potentially expand its applications.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5S/c1-19-13-4-2-3-10(9-16)14(13)20-21(17,18)12-7-5-11(15)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEALOVBGQGGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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